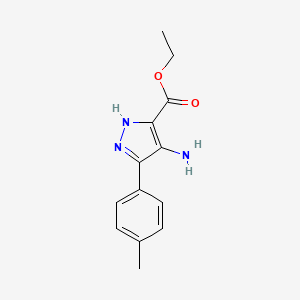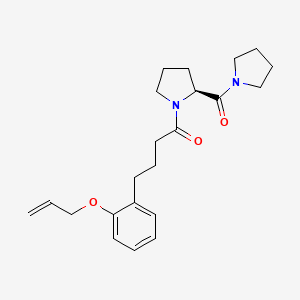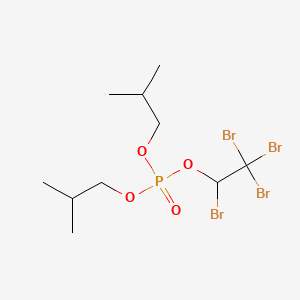
Diisobutyl 1,2,2,2-tetrabromoethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisobutyl 1,2,2,2-tetrabromoethyl phosphate is a chemical compound with the molecular formula C10H19Br4O4P. . This compound is characterized by the presence of four bromine atoms and a phosphate group, making it a unique and potentially useful chemical in various applications.
Vorbereitungsmethoden
The synthesis of diisobutyl 1,2,2,2-tetrabromoethyl phosphate involves the reaction of diisobutyl phosphate with tetrabromoethane under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete bromination of the ethyl group. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
Diisobutyl 1,2,2,2-tetrabromoethyl phosphate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various brominated phosphate derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diisobutyl 1,2,2,2-tetrabromoethyl phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Wirkmechanismus
The mechanism of action of diisobutyl 1,2,2,2-tetrabromoethyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Diisobutyl 1,2,2,2-tetrabromoethyl phosphate can be compared with other brominated phosphate compounds, such as:
- Tributyl 1,2,2,2-tetrabromoethyl phosphate
- Triphenyl 1,2,2,2-tetrabromoethyl phosphate
- Diethyl 1,2,2,2-tetrabromoethyl phosphate
Compared to these compounds, this compound is unique due to its specific combination of bromine atoms and isobutyl groups, which confer distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
102305-57-7 |
|---|---|
Molekularformel |
C10H19Br4O4P |
Molekulargewicht |
553.84 g/mol |
IUPAC-Name |
bis(2-methylpropyl) 1,2,2,2-tetrabromoethyl phosphate |
InChI |
InChI=1S/C10H19Br4O4P/c1-7(2)5-16-19(15,17-6-8(3)4)18-9(11)10(12,13)14/h7-9H,5-6H2,1-4H3 |
InChI-Schlüssel |
ZHBCVKHUPGTKRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COP(=O)(OCC(C)C)OC(C(Br)(Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;11-cyclopropyl-1-(2-methoxyethyl)-2,3,4,6,7,8,9,10-octahydropyrido[3,2-h][3]benzazepine](/img/structure/B12766615.png)
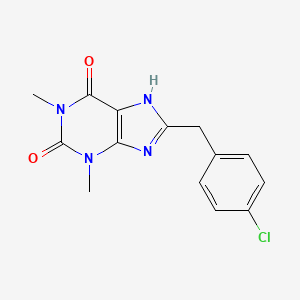
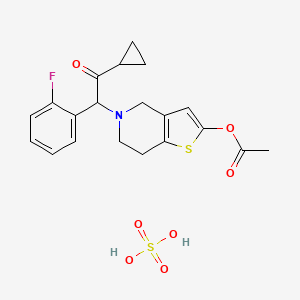


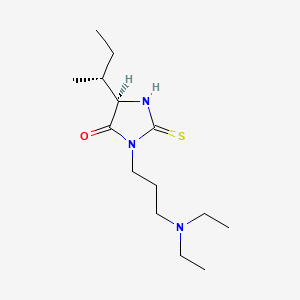

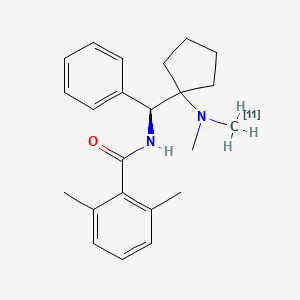
![3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol;oxalic acid](/img/structure/B12766686.png)
